![molecular formula C15H22ClNO2 B1441704 1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1220028-05-6](/img/structure/B1441704.png)
1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Overview
Description
1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.8 g/mol . This compound is known for its unique structure, which includes a piperidine ring, an ethoxy group, and a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the ethoxy and phenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the ethoxy group via nucleophilic substitution reactions.
Step 3: Attachment of the phenyl group through Friedel-Crafts acylation or similar reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency
Chemical Reactions Analysis
1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and ethoxy group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Shares a similar structure but lacks the ethoxy group, leading to different chemical and biological properties.
2-(2-(Piperidin-2-yl)ethoxy)phenyl derivatives: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Biological Activity
1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, known for its diverse biological activities, has garnered attention in various fields including pharmacology and medicinal chemistry. This article explores its biochemical properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Piperidine Ring : A six-membered ring containing nitrogen that contributes to the compound's pharmacological properties.
- Ethoxy Group : Enhances solubility and bioavailability.
- Phenyl Ring : Provides stability and influences binding interactions with biological targets.
Its molecular formula is , with a molecular weight of approximately 283.8 g/mol.
This compound exhibits significant interactions with various enzymes and receptors:
- Estrogen Receptor Binding : The compound shows high affinity for human estrogen receptors α and β, with dissociation constants (Kd) of 0.041 nM and 0.157 nM, respectively. This interaction suggests potential applications in hormone-related therapies.
- Cellular Effects : In vivo studies have demonstrated that this compound can reduce bone loss in ovariectomized rats, indicating its role in bone metabolism and potential use in osteoporosis treatment.
The biological activity of this compound is primarily mediated through:
- Receptor Modulation : Binding to estrogen receptors leads to modulation of gene expression related to cell proliferation and apoptosis. This mechanism is crucial for its potential therapeutic effects in cancer and bone health.
- Enzyme Interaction : It has been shown to interact with various enzymes, influencing metabolic pathways that are vital for cellular function.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Applications in Medicine
The compound's unique properties make it a candidate for various therapeutic applications:
- Hormonal Therapies : Due to its affinity for estrogen receptors, it may be explored as a treatment for conditions influenced by estrogen levels, such as certain cancers and osteoporosis.
- Drug Development : Its structure serves as a valuable scaffold for synthesizing new compounds aimed at targeting specific diseases .
Properties
IUPAC Name |
1-[2-(2-piperidin-2-ylethoxy)phenyl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-7-2-3-8-15(14)18-11-9-13-6-4-5-10-16-13;/h2-3,7-8,13,16H,4-6,9-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQSPDZYFNRIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-05-6 | |
Record name | Ethanone, 1-[2-[2-(2-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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